molecular formula C14H13ClF3N3S B3129037 N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine CAS No. 339011-36-8

N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine

Cat. No.: B3129037
CAS No.: 339011-36-8
M. Wt: 347.8 g/mol
InChI Key: NYPMDKOKGYLLPQ-UHFFFAOYSA-N
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Description

N-[4-[(4-Chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a 4-chlorophenylsulfanyl moiety at position 4, and an isopropylamine substituent at position 2 of the pyrimidine ring. Its structural features, including the electron-withdrawing trifluoromethyl group and the hydrophobic 4-chlorophenylsulfanyl group, contribute to its unique physicochemical properties .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3S/c1-8(2)19-13-20-11(14(16,17)18)7-12(21-13)22-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPMDKOKGYLLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136719
Record name 4-[(4-Chlorophenyl)thio]-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339011-36-8
Record name 4-[(4-Chlorophenyl)thio]-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339011-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)thio]-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrimidine ring substituted with a trifluoromethyl group.
  • A chlorophenyl group linked via a sulfanyl moiety.
  • An isopropylamine side chain.

This unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures can exhibit significant antibacterial effects against various pathogens, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes. For instance, compounds with similar functionalities have demonstrated IC50 values in the low micromolar range against these enzymes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of enzymes like AChE, potentially leading to competitive inhibition .
  • Receptor Modulation : The presence of the trifluoromethyl and chlorophenyl groups may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of structurally similar compounds, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, with potential implications for treating bacterial infections .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE, where compounds with similar structures showed IC50 values ranging from 1.13 to 21.25 µM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialSalmonella typhiModerate
Bacillus subtilisStrong
Enzyme InhibitionAcetylcholinesterase (AChE)1.13 - 21.25
UreaseStrong

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

N-[4-(2,4-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine (CAS 339011-46-0)
  • Structure: Differs in the substitution at position 4: a 2,4-dichlorophenoxy group replaces the 4-chlorophenylsulfanyl moiety.
  • Properties: Molecular Weight: 366.17 g/mol (vs. ~392.25 g/mol for the brominated analog).
N-[4-[(4-Bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine (CAS 339011-52-8)
  • Structure : The 4-chlorophenylsulfanyl group is replaced with a 4-bromophenylsulfanyl substituent.
  • Properties :
    • Molecular Weight: 392.25 g/mol (higher due to bromine’s atomic mass).
    • Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to chlorine .
N-[4-(3,5-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
  • Structure: Features a 3,5-dichlorophenoxy group at position 3.
  • Properties :
    • The meta-chloro substitution pattern creates a symmetrical electronic environment, differing from the para-substituted chlorophenylsulfanyl group in the target compound. This may influence solubility and receptor affinity .

Core Scaffold Modifications

N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide (CAS 496023-43-9)
  • Structure: Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidine core.
  • The acetamide side chain introduces hydrogen-bonding capacity, contrasting with the isopropylamine group in the target compound .
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 147118-37-4)
  • Structure : Contains a formyl group at position 5 and a methylsulfonamide group at position 2.
  • Properties :
    • The formyl group increases electrophilicity, while the sulfonamide enhances water solubility. These modifications suggest divergent applications, such as intermediate synthesis or enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
Reactant of Route 2
Reactant of Route 2
N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine

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